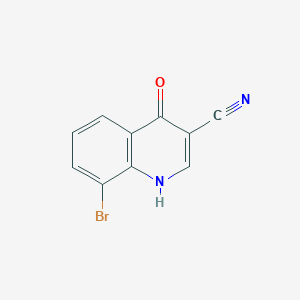

8-Bromo-4-hydroxyquinoline-3-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-bromo-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2O/c11-8-3-1-2-7-9(8)13-5-6(4-12)10(7)14/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHILCCHUNDPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613629 | |

| Record name | 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-14-5 | |

| Record name | 8-Bromo-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Chemistry and Theoretical Investigations of 8 Bromo 4 Hydroxyquinoline 3 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and a wide array of associated properties. Through DFT, researchers can gain a fundamental understanding of the intrinsic characteristics of 8-Bromo-4-hydroxyquinoline-3-carbonitrile.

Analysis of Molecular Geometry and Vibrational Frequencies

The initial step in most DFT studies involves the optimization of the molecule's three-dimensional geometry to find its most stable conformation. For quinoline (B57606) derivatives, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.netresearchgate.net These optimized geometric parameters are crucial for understanding the molecule's shape and steric properties.

Table 1: Representative Theoretical Vibrational Frequencies for 8-Hydroxyquinoline (B1678124) Derivatives (Note: This table is illustrative and based on data for related compounds. Specific values for 8-Bromo-4-hydroxyquinoline-3-carbonitrile would require dedicated calculations.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | ~3400-3600 |

| C≡N Stretch | ~2200-2250 |

| C=O Stretch | ~1650-1700 |

| Aromatic C=C Stretch | ~1400-1600 |

| C-Br Stretch | ~500-600 |

Characterization of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net

For quinoline-3-carbonitrile derivatives, DFT calculations can map the electron density distribution of the HOMO and LUMO, revealing the regions of the molecule most likely to be involved in chemical reactions. nih.gov The HOMO-LUMO energy gap can also be correlated with the molecule's electronic absorption properties. researchgate.net

Evaluation of Quantum Chemical Descriptors

From the HOMO and LUMO energy values, a range of quantum chemical descriptors can be calculated to further quantify the reactivity of 8-Bromo-4-hydroxyquinoline-3-carbonitrile. These descriptors provide a deeper understanding of the molecule's behavior in chemical and biological systems.

Ionization Energy (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

Table 2: Illustrative Quantum Chemical Descriptors for a Quinoline Derivative (Note: This table is for illustrative purposes and does not represent actual calculated values for 8-Bromo-4-hydroxyquinoline-3-carbonitrile.)

| Descriptor | Definition | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 |

| Ionization Energy (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.0 |

| Electronegativity (χ) | (I + A) / 2 | 4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 |

Molecular Dynamics (MD) Simulations for Ligand-Biomolecule Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of 8-Bromo-4-hydroxyquinoline-3-carbonitrile, MD simulations can provide detailed insights into its interactions with biological macromolecules, such as proteins or nucleic acids. nih.gov

By placing the ligand (8-Bromo-4-hydroxyquinoline-3-carbonitrile) in the binding site of a target biomolecule and simulating the system's dynamics in a solvated environment, researchers can observe the stability of the ligand-protein complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds), and analyze conformational changes in both the ligand and the protein upon binding. rsc.org These simulations are crucial for understanding the molecular basis of a compound's biological activity.

Binding Energy Calculations (e.g., MM-PBSA) for Molecular Recognition

To quantify the strength of the interaction between 8-Bromo-4-hydroxyquinoline-3-carbonitrile and a biological target, binding free energy calculations are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for estimating the free energy of binding of a ligand to a biomolecule. nih.gov

In Silico Mechanistic Predictions and Activity Profiling

Computational methods can also be used to predict the potential biological activities and mechanisms of action of 8-Bromo-4-hydroxyquinoline-3-carbonitrile. These in silico approaches leverage existing knowledge of chemical structures and their associated biological activities to make predictions for new or uncharacterized molecules.

Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be employed. ajol.info By comparing the structural and electronic features of 8-Bromo-4-hydroxyquinoline-3-carbonitrile to those of known active compounds, it is possible to hypothesize its potential biological targets and activity profile. For instance, the 8-hydroxyquinoline scaffold is known to possess a wide range of biological activities, including antimicrobial and anticancer effects. researchgate.net In silico screening against various protein targets can help to narrow down the most probable mechanisms of action. Furthermore, predictive models for absorption, distribution, metabolism, and excretion (ADME) properties can be used to assess the drug-likeness of the compound. researchgate.netnih.gov

Investigation of Biological Activities and Underlying Mechanisms of Action for 8 Bromo 4 Hydroxyquinoline 3 Carbonitrile and Its Derivatives

Mechanistic Studies of Enzyme Inhibition

Derivatives of the 8-hydroxyquinoline-3-carbonitrile structure have been investigated for their ability to inhibit various key cellular enzymes. The mechanisms of action often involve targeted interactions within the enzyme's active site, leading to the disruption of critical biological pathways.

Quinolone derivatives are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, transcription, and chromosome segregation, controlling the topological state of the DNA. researchgate.net The primary mechanism of action involves the stabilization of a covalent enzyme-DNA complex, which obstructs the movement of replication forks and transcription machinery. nih.gov This leads to the generation of double-strand DNA breaks, ultimately triggering cell death. nih.gov

Novel bacterial topoisomerase inhibitors (NBTIs) with a quinoline (B57606) core have shown potent activity against both enzymes. researchgate.netnih.gov Research indicates that these compounds can overcome resistance mechanisms developed against traditional fluoroquinolones because they bind to a distinct site on the enzyme-DNA complex. mdpi.com The inhibitory potential of these derivatives is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While specific data for 8-Bromo-4-hydroxyquinoline-3-carbonitrile is not extensively published, studies on analogous quinolones provide insight into their potential efficacy. For instance, certain novel quinolones have demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV. bioworld.com

| Compound/Class | Target Enzyme | Organism | IC50 (µM) | Reference |

|---|---|---|---|---|

| Novel Quinolone Derivative | DNA Gyrase | E. coli | 0.03 | bioworld.com |

| Novel Quinolone Derivative | Topoisomerase IV | E. coli | 0.05 | bioworld.com |

| Sitafloxacin | DNA Gyrase | E. faecalis | 1.38 µg/ml | nih.gov |

| Sitafloxacin | Topoisomerase IV | E. faecalis | 1.42 µg/ml | nih.gov |

| Gatifloxacin | DNA Gyrase | E. faecalis | 5.60 µg/ml | nih.gov |

| Gatifloxacin | Topoisomerase IV | E. faecalis | 4.24 µg/ml | nih.gov |

While bacterial topoisomerases are a key target for antibiotics, human topoisomerases are important targets in cancer therapy. Research into quinoline-based compounds has revealed their potential as inhibitors of human topoisomerase I (Top1). The mechanism of these "poisons" is analogous to their bacterial counterparts; they trap the Top1-DNA cleavage complex (Top1cc). researchgate.net This stabilization prevents the religation of the single-strand DNA break created by the enzyme, leading to collisions with the replication machinery, the formation of lethal double-strand breaks, and ultimately, apoptotic cell death. researchgate.net

One study on a novel quinoline derivative, Compound 28, demonstrated potent Top1 inhibition by fitting into the DNA-enzyme interface and forming a key hydrogen bond with the Asn722 residue of the enzyme, thereby preventing DNA religation. researchgate.net This highlights the potential for specifically substituted quinoline-3-carbonitrile scaffolds to act as effective human topoisomerase I inhibitors.

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Compound 28 (Quinoline Derivative) | Human Topoisomerase I | 29 ± 0.04 nM | researchgate.net |

| Benzofuroquinolinedione (8d) | Human Topoisomerase I | 42.0 µM | nih.gov |

| Benzofuroquinolinedione (8i) | Human Topoisomerase I | 64.3 µM | nih.gov |

The 8-hydroxyquinoline (B1678124) moiety is a well-known metal-chelating agent, which confers upon its derivatives the ability to inhibit metalloenzymes. nih.gov This class of enzymes, which require a metal ion for their catalytic activity, is crucial in numerous biological processes.

A significant area of research is the inhibition of 2-oxoglutarate (2OG) and iron-dependent oxygenases, which are therapeutic targets for diseases like cancer and anemia. nih.gov Derivatives such as 5-carboxy-8-hydroxyquinoline (IOX1) have been identified as broad-spectrum inhibitors of these enzymes. nih.govrsc.org The inhibitory mechanism is believed to involve chelation of the ferrous iron atom in the enzyme's active site. Crystallographic studies have shown that IOX1 can even cause the translocation of this active site metal, a rare phenomenon for a protein ligand. nih.gov This activity disrupts the enzyme's ability to catalyze hydroxylation and demethylation reactions critical for processes like hypoxic sensing and epigenetic regulation. researchgate.netnih.gov

Anticancer Research: Mechanisms of Antiproliferation and Cellular Effects

The enzymatic inhibition capabilities of 8-hydroxyquinoline-3-carbonitrile derivatives contribute directly to their potential as anticancer agents. Research has focused on their ability to halt the proliferation of cancer cells and induce programmed cell death.

Numerous studies have demonstrated the antiproliferative effects of 8-hydroxyquinoline derivatives against a range of human cancer cell lines. nih.govresearchgate.net The cytotoxic potential is typically evaluated by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific data for 8-Bromo-4-hydroxyquinoline-3-carbonitrile against C6, HeLa, and HT29 cell lines is limited, results from related compounds underscore the promise of this chemical class. For example, various 8-hydroxyquinoline derivatives have shown potent activity against human cervical cancer (HeLa) and other tumor cell lines. nih.govunibo.it

| Compound/Derivative | Cell Line | Activity (IC50/MTS50) | Reference |

|---|---|---|---|

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 ± 0.034 µg/mL | researchgate.net |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast Cancer) | 12.5–25 µg/mL | researchgate.net |

| [Pt(QCl)Cl2]·CH3OH (YLN1) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 µM | rsc.orgrsc.org |

| [Pt(QBr)Cl2]·CH3OH (YLN2) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 µM | rsc.orgrsc.org |

| Compound 4 (Quinoline Derivative) | HeLa (Cervical Cancer) | 7.74 µg/mL | science.gov |

| Compound 6 (Quinoline Derivative) | C6 (Glioblastoma) | 4.16 µg/mL | science.gov |

A key mechanism underlying the anticancer activity of 8-hydroxyquinoline derivatives is the induction of apoptosis, or programmed cell death. Compounds that inhibit topoisomerases can trigger DNA damage responses that converge on apoptotic pathways. rsc.orgrsc.org Studies on copper(II) complexes of 8-hydroxyquinoline hydrazones have confirmed cell death via apoptosis through flow cytometry assays for Annexin V and Caspase 3/7, linking the effect to the generation of reactive oxygen species (ROS) and subsequent DNA damage. nih.gov

A hallmark of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. When this fragmented DNA is analyzed by agarose (B213101) gel electrophoresis, it appears as a characteristic "ladder" of fragments in multiples of approximately 180-200 base pairs. This DNA laddering assay is a common method to confirm that cell death is occurring through an apoptotic mechanism. The ability of 8-hydroxyquinoline derivatives to induce DNA damage suggests that they would likely produce a positive result in such an assay, confirming the induction of the apoptotic cascade. nih.gov

Modulation of Cell Migration Processes (e.g., Wound Healing Assays)

The investigation of how 8-Bromo-4-hydroxyquinoline-3-carbonitrile and its derivatives modulate cell migration is a key area of research for understanding their potential therapeutic applications, particularly in processes like wound healing and cancer metastasis. The wound healing assay is a straightforward and widely used in vitro method to study directional cell migration. springernature.com This technique involves creating an artificial gap, or "wound," in a confluent monolayer of cells. springernature.com The rate at which the cells migrate to close this gap is then monitored and quantified over time, providing insights into the effects of a test compound on cell motility. springernature.com

While specific studies focusing exclusively on 8-Bromo-4-hydroxyquinoline-3-carbonitrile in wound healing assays are not detailed in the available literature, the broader class of quinoline derivatives has been investigated for a variety of biological activities that involve cell proliferation and migration. nih.govresearchgate.net Such assays are crucial for determining if these compounds can either promote cell migration, which would be beneficial for tissue repair, or inhibit it, a desirable characteristic for anticancer agents. nih.govnih.gov

Antimicrobial and Antifungal Mechanisms

The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known for its potent antimicrobial and antifungal properties. nih.govnih.gov Derivatives, including 8-Bromo-4-hydroxyquinoline-3-carbonitrile, leverage several mechanisms to exert their effects against a wide range of pathogens.

Role of Metal Ion Chelation in Antimicrobial Action

A primary mechanism underlying the antimicrobial activity of 8-hydroxyquinoline (8-HQ) and its derivatives is their ability to chelate metal ions. nih.gov Metal ions such as iron, copper, and zinc are essential for the survival of microbial cells, acting as cofactors for numerous enzymes involved in critical metabolic pathways. nih.gov The 8-HQ moiety is a small, lipophilic molecule that can effectively bind to these divalent metal ions. nih.gov

This chelation process disrupts microbial metal homeostasis. mdpi.comnih.gov By sequestering essential metal ions, the compounds inhibit the function of key metalloenzymes, leading to a cascade of events that ultimately results in the inhibition of microbial growth or cell death. nih.gov The formation of a stable five-membered ring between the metal ion and the nitrogen and deprotonated hydroxyl group of the 8-hydroxyquinoline core enhances the stability of the resulting complex, contributing significantly to its biological activity. researchgate.net

Investigation of Dual Antimicrobial Mechanisms

Research has revealed that the antimicrobial action of 8-hydroxyquinoline derivatives can extend beyond simple metal sequestration. Certain metal complexes of 8-HQ have been shown to possess a dual mechanism of action. A notable example is the iron (III) complex, Fe(8-hq)3. mdpi.comnih.gov

This complex harnesses two distinct bactericidal strategies simultaneously:

Metal Chelation : The 8-hq ligand itself continues to disrupt metal homeostasis by chelating essential ions within the bacterial cell. mdpi.comnih.gov

Iron Delivery and Oxidative Stress : The Fe(8-hq)3 complex can transport iron across the bacterial cell membrane. Once inside, the delivered iron can participate in Fenton-like reactions, generating highly reactive hydroxyl radicals. This induces significant oxidative stress, damaging cellular components like DNA, proteins, and lipids, and contributing to cell death. mdpi.comnih.gov

This dual-action approach is particularly advantageous as it can significantly enhance antimicrobial potency and may delay the development of bacterial resistance compared to compounds that rely on a single mechanism. mdpi.comnih.govsemanticscholar.org

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for an 8-hydroxyquinoline-iron complex against various strains of Staphylococcus aureus (SA), demonstrating its potent activity.

| Compound | Strain | MIC (µM) |

| Fe(8-hq)₃ | Methicillin-Susceptible SA (MSSA) | 1.0 - 2.0 |

| Fe(8-hq)₃ | Methicillin-Resistant SA (MRSA) | 1.0 - 2.0 |

| Fe(8-hq)₃ | Mupirocin-Resistant MRSA | 1.0 - 2.0 |

| Fe(8-hq)₃ | Fusidate-Resistant MRSA | 1.0 - 2.0 |

| Data sourced from studies on Fe(8-hq)3. mdpi.com |

Structure-Activity Relationships Governing Antimicrobial and Antifungal Potency

The antimicrobial and antifungal potency of 8-hydroxyquinoline derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to identify the molecular features that optimize biological activity.

Key SAR findings for this class of compounds include:

Position of the Hydroxyl Group : The location of the hydroxyl group is critical. Derivatives with the hydroxyl group at position 8 are generally more active than those with the hydroxyl group at other positions, such as position 4. This is attributed to the optimal geometry for metal chelation provided by the 8-hydroxy configuration. nih.gov

Halogen Substitution : The introduction of halogen atoms, such as bromine or chlorine, onto the quinoline ring can significantly influence lipophilicity and, consequently, the compound's ability to penetrate microbial cell membranes. nih.gov A bromine substituent at position 8, as in the parent compound, is often associated with enhanced biological activity.

Substituents on the Ring System : The type and position of other substituents can modulate the electronic properties and steric profile of the molecule, affecting its interaction with biological targets. For instance, in a study of umbelliferone-8-hydroxyquinoline derivatives, the length of a carbon spacer chain was found to influence antifungal activity, likely by affecting the molecule's flexibility. nih.gov

Antiviral Activity Research and Mechanism of Action

In addition to their antimicrobial properties, quinoline-based compounds have been explored for their potential as antiviral agents.

Activity Against Specific Viral Strains (e.g., H5N1 Avian Influenza Virus)

Scientific investigation into the direct effects of 8-Bromo-4-hydroxyquinoline-3-carbonitrile against specific viral strains such as the H5N1 avian influenza virus is not extensively documented in the available literature. However, the broader class of quinoline derivatives has demonstrated a range of antiviral activities, suggesting a potential avenue for future research into this specific compound.

Studies on various quinoline derivatives have shown inhibitory effects against several viruses. For instance, research has highlighted the potential of quinoline-based compounds in targeting viral components and host-cell interactions that are crucial for viral replication. While these studies provide a basis for the antiviral potential of the quinoline scaffold, specific data on the efficacy and mechanism of action of 8-Bromo-4-hydroxyquinoline-3-carbonitrile against H5N1 remains to be elucidated through dedicated experimental investigation.

Exploration of Neuroprotective and Antioxidant Mechanisms

The general neuroprotective potential of quinoline derivatives is often attributed to their antioxidant properties. bohrium.comnih.govnih.gov These properties can arise from several mechanisms, including the scavenging of free radicals and the chelation of metal ions that can catalyze oxidative reactions. The 4-hydroxyquinoline (B1666331) core, in particular, is a structural motif that has been associated with antioxidant activity in various studies on its derivatives. nih.govscirp.org

Furthermore, some quinoline derivatives have been investigated as inhibitors of key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). bohrium.comnih.govnih.gov Inhibition of these enzymes can lead to increased levels of certain neurotransmitters and a reduction in oxidative stress, respectively, thereby conferring neuroprotection. The potential for 8-Bromo-4-hydroxyquinoline-3-carbonitrile to act through these or similar mechanisms warrants further investigation.

Rational Design and Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

The rational design of more potent and selective bioactive agents is heavily reliant on understanding the structure-activity relationships (SAR) of a given chemical scaffold. For the 8-Bromo-4-hydroxyquinoline-3-carbonitrile framework, while specific SAR studies are not extensively published, general principles can be inferred from research on the broader quinoline class.

Correlating Substituent Effects with Biological Response

The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. The presence of a bromine atom at the C8-position, for instance, introduces a bulky and electronegative group that can significantly alter the compound's lipophilicity, electronic distribution, and steric profile. These changes, in turn, can affect how the molecule interacts with biological targets.

Systematic studies on various quinoline derivatives have demonstrated that modifications to the substituent pattern can dramatically impact their biological response, including antiviral, antibacterial, and anticancer activities. For example, the introduction of different halogen atoms or other functional groups at various positions on the quinoline ring has been shown to modulate the potency and selectivity of these compounds. Understanding these substituent effects is crucial for the rational design of new derivatives of 8-Bromo-4-hydroxyquinoline-3-carbonitrile with optimized bioactivity.

Importance of Specific Moieties (e.g., Hydroxyl, Nitrile) on Biological Profile

The biological profile of 8-Bromo-4-hydroxyquinoline-3-carbonitrile is also critically dependent on the specific functional groups it possesses, namely the hydroxyl and nitrile moieties.

The hydroxyl group at the C4-position is a key feature. In many phenolic compounds, the hydroxyl group is directly involved in antioxidant activity by donating a hydrogen atom to neutralize free radicals. nih.gov Its presence can also enable the molecule to participate in hydrogen bonding interactions with biological targets, which can be crucial for binding and activity.

Applications in Materials Science and Advanced Technologies Based on 8 Bromo 4 Hydroxyquinoline 3 Carbonitrile and Its Derivatives

Optoelectronic Applications: Organic Light-Emitting Diodes (OLEDs) and Electron Transport Materials

Derivatives of 8-hydroxyquinoline (B1678124) have long been cornerstone materials in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). The fundamental structure of 8-hydroxyquinoline lends itself to the formation of stable metal complexes, most notably with aluminum (Alq3) and zinc (Znq2), which are widely used as electron transport and emissive materials in OLEDs. These complexes exhibit excellent thermal stability, strong fluorescence, and efficient electron-transport capabilities.

The incorporation of substituents such as a bromo group and a carbonitrile moiety onto the 8-hydroxyquinoline framework, as seen in 8-Bromo-4-hydroxyquinoline-3-carbonitrile, can be strategically employed to fine-tune the electronic and photophysical properties of the resulting materials. These modifications can influence the energy levels (HOMO and LUMO), electron mobility, and emission characteristics of the compounds, potentially leading to improved device performance, such as enhanced efficiency and color purity. While direct applications of 8-Bromo-4-hydroxyquinoline-3-carbonitrile in commercial OLEDs are not widely documented, its structural motifs are highly relevant to the ongoing development of advanced electron transport and emissive materials for next-generation displays and lighting.

| Property | Relevance to OLEDs | Potential Influence of 8-Bromo-4-hydroxyquinoline-3-carbonitrile Moiety |

| Electron Mobility | Facilitates efficient transport of electrons from the cathode to the emissive layer. | The electron-withdrawing nature of the bromo and carbonitrile groups can enhance electron affinity and mobility. |

| Energy Levels (HOMO/LUMO) | Determines the energy barrier for charge injection and influences the emission color. | Substituents can be used to tune the energy gap, allowing for the development of materials for different colored OLEDs. |

| Thermal Stability | Crucial for the long-term operational stability and lifetime of the OLED device. | The rigid quinoline (B57606) core generally imparts good thermal stability. |

| Luminescence | The ability to emit light efficiently upon electrical excitation is fundamental to OLED operation. | Modifications to the quinoline ring can alter the fluorescence quantum yield and emission wavelength. |

Fluorescent Chemosensors for Selective Metal Ion Detection

The 8-hydroxyquinoline scaffold is a well-established platform for the design of fluorescent chemosensors due to its inherent ability to chelate with a wide range of metal ions. This coordination often results in a significant change in the photophysical properties of the molecule, such as fluorescence enhancement or quenching, providing a detectable signal for the presence of the target ion.

Derivatives of 8-Bromo-4-hydroxyquinoline-3-carbonitrile are being explored for their potential as selective and sensitive fluorescent chemosensors for various metal ions. The presence of the hydroxyl and nitrile groups, along with the nitrogen atom in the quinoline ring, provides multiple coordination sites for metal ions. The selectivity of these chemosensors can be tailored by introducing specific functional groups that preferentially bind to certain metal ions. For instance, derivatives of 8-hydroxyquinoline have been successfully employed in the detection of biologically and environmentally important metal ions such as Zn2+, Al3+, and Fe3+. The fluorescence response is often based on mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence intensity.

| Target Ion | Sensing Mechanism | Significance of Detection |

| Zn2+ | Chelation-Enhanced Fluorescence (CHEF) | Zinc is an essential trace element in biological systems, and its dysregulation is associated with various diseases. |

| Al3+ | Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT) | Aluminum is a potential neurotoxin, and its detection in environmental and biological samples is crucial. |

| Fe3+ | Fluorescence Quenching via Ligand-to-Metal Charge Transfer (LMCT) | Iron is vital for many biological processes, but its overload can lead to oxidative stress. |

Development as Photoremovable Protecting Groups for Biological Effectors

Photoremovable protecting groups (PPGs), also known as "caging" groups, are molecules that can be attached to a biologically active compound to temporarily inactivate it. The active compound can then be released at a specific time and location by irradiation with light. This technique offers precise spatiotemporal control over biological processes.

The quinoline scaffold has shown significant promise in the development of PPGs. A notable example is 8-bromo-7-hydroxyquinoline (BHQ), a structural isomer of the titular compound. BHQ has been demonstrated to be an efficient photoremovable protecting group for carboxylic acids, phosphates, and diols, which are common functional groups in bioactive molecules. It exhibits desirable properties for a PPG, including efficient photolysis with one-photon (1PE) and two-photon excitation (2PE), good aqueous solubility, and low fluorescence to avoid interference with fluorescent indicators. The photolysis mechanism is believed to proceed through a solvent-assisted photoheterolysis (SN1) reaction. The structural similarities suggest that 8-Bromo-4-hydroxyquinoline-3-carbonitrile and its derivatives could also be investigated for their potential as PPGs, with the electronic properties of the carbonitrile group potentially influencing the photochemical release process.

| Feature | Importance for Photoremovable Protecting Groups |

| Photochemical Efficiency | High quantum yield of uncaging ensures efficient release of the active molecule with minimal light exposure. |

| Wavelength of Activation | Ideally, activation should occur at wavelengths that are not harmful to biological systems (e.g., near-UV or visible light). |

| Solubility | Good solubility in aqueous buffers is essential for biological applications. |

| Low Fluorescence | Minimizes interference with other fluorescent probes used in biological imaging. |

Corrosion Inhibition Studies for Metal Protection

The prevention of metal corrosion is a critical challenge in numerous industries. Organic molecules containing heteroatoms (such as nitrogen and oxygen) and aromatic rings can act as effective corrosion inhibitors by adsorbing onto the metal surface and forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.

Quinoline and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. The nitrogen atom in the quinoline ring, the hydroxyl group, and the pi-electrons of the aromatic system can all contribute to the adsorption process. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of the metal atoms, while the aromatic rings can interact with the metal surface through pi-electron donation. The presence of a bromo substituent in 8-Bromo-4-hydroxyquinoline-3-carbonitrile can further enhance its adsorption and inhibitory efficiency due to its electronic effects and increased surface coverage. Research on novel 8-hydroxyquinoline derivatives has demonstrated high inhibition efficiencies, suggesting that these compounds can effectively protect metals from corrosion.

Potential in Polymer and Coating Technologies

The versatile chemical nature of 8-Bromo-4-hydroxyquinoline-3-carbonitrile and its derivatives opens up possibilities for their incorporation into polymers and coatings to impart specific functionalities. The hydroxyl and nitrile groups can serve as reactive sites for polymerization or for grafting onto existing polymer backbones.

Quinoline derivatives are utilized in the synthesis of dyes and smart materials, which can be integrated into polymer matrices. For instance, polymers functionalized with 8-hydroxyquinoline can exhibit metal-chelating properties, leading to applications in areas such as heavy metal removal or the development of stimuli-responsive materials. In the realm of coatings, the incorporation of these compounds can offer multiple benefits. Their inherent UV-absorbing properties could contribute to the UV stability of the coating. Furthermore, as established in the previous section, their anti-corrosive properties make them excellent candidates for additives in protective coatings for metals. The development of smart coatings that can, for example, release an inhibitor in response to a change in pH at a corrosion site, is an active area of research where quinoline derivatives could play a significant role.

Aggregation-Induced Emission (AIE) Phenomenon and Applications

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where certain molecules are non-emissive or weakly fluorescent in dilute solutions but become highly luminescent when they aggregate. This is in stark contrast to the common aggregation-caused quenching (ACQ) effect. The mechanism behind AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Recent studies have revealed that derivatives of 8-hydroxyquinoline can exhibit AIE characteristics. For example, a Schiff base derivative of 8-hydroxyquinoline was found to be AIE-active, and its zinc complex also displayed AIE properties. This opens up new avenues for the application of 8-hydroxyquinoline derivatives in fields where solid-state or aggregated-state emission is crucial, such as in the fabrication of highly efficient OLEDs, fluorescent sensors, and bio-imaging agents. The planar structure of the quinoline ring, combined with the potential for intermolecular interactions, makes 8-Bromo-4-hydroxyquinoline-3-carbonitrile a promising candidate for the design of new AIE-active materials. By strategically modifying its structure, it may be possible to control the AIE properties and develop advanced materials with tailored luminescent characteristics.

Future Research Directions and Translational Perspectives for 8 Bromo 4 Hydroxyquinoline 3 Carbonitrile

Integration of Advanced Computational Approaches for Predictive Design and Discovery

The integration of computational chemistry and molecular modeling will be instrumental in accelerating the discovery and optimization of 8-Bromo-4-hydroxyquinoline-3-carbonitrile-based compounds. In silico techniques such as molecular docking, quantum mechanics, and molecular dynamics simulations can provide valuable insights into the potential biological targets and binding interactions of this molecule. researchgate.net Predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) models can be employed to assess the drug-likeness of virtual derivatives, helping to prioritize synthetic efforts on compounds with favorable pharmacokinetic profiles. mdpi.com These computational tools can guide the rational design of new analogues with enhanced potency, selectivity, and reduced off-target effects, thereby streamlining the drug discovery pipeline.

Identification and Characterization of Underexplored Biological Targets

The 8-hydroxyquinoline (B1678124) scaffold is a well-known chelator of metal ions and has been implicated in a range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govscispace.com Future research should aim to identify and validate the specific biological targets of 8-Bromo-4-hydroxyquinoline-3-carbonitrile. The bromine atom at the 8-position and the carbonitrile group at the 3-position are expected to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. High-throughput screening against a panel of disease-relevant enzymes and receptors could uncover novel therapeutic applications. For instance, given the established anticancer properties of some quinoline (B57606) derivatives, a thorough investigation into the cytotoxic effects of 8-Bromo-4-hydroxyquinoline-3-carbonitrile against a diverse range of cancer cell lines is warranted. researchgate.netnih.gov

| Potential Biological Target Class | Rationale based on Quinoline Scaffold | Key Investigative Techniques |

| Metalloenzymes | 8-hydroxyquinoline is a known metal chelator. scispace.com | Enzyme inhibition assays, X-ray crystallography |

| Kinases | Many kinase inhibitors incorporate a heterocyclic core. | Kinase activity profiling, molecular docking |

| Topoisomerases | Certain quinoline derivatives are known to inhibit topoisomerases. researchgate.net | DNA relaxation assays, cell-based functional assays |

| G-protein coupled receptors (GPCRs) | The quinoline scaffold is present in some GPCR ligands. | Radioligand binding assays, functional cell-based assays |

Exploration of Synergistic Effects in Multi-Target Therapeutic Strategies

Chronic and complex diseases often involve multiple biological pathways. Consequently, therapeutic strategies that utilize synergistic drug combinations or multi-target ligands are gaining prominence. Future studies should explore the potential of 8-Bromo-4-hydroxyquinoline-3-carbonitrile in combination with existing therapeutic agents. For example, its potential to chelate metal ions could be leveraged to disrupt metal homeostasis in cancer cells, potentially sensitizing them to conventional chemotherapeutics. The synergistic effects of this compound with antibiotics against drug-resistant bacteria also represent a promising area of investigation. The design of hybrid molecules that incorporate the 8-Bromo-4-hydroxyquinoline-3-carbonitrile scaffold with another pharmacophore could lead to the development of novel multi-target drugs with enhanced efficacy.

Advanced Material Applications and Nanotechnology Integration

Beyond its potential therapeutic applications, the unique photophysical properties characteristic of the 8-hydroxyquinoline scaffold suggest that 8-Bromo-4-hydroxyquinoline-3-carbonitrile could be a valuable component in advanced materials. 8-Hydroxyquinoline derivatives are known for their use in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. scispace.com The introduction of a bromine atom can influence the electronic properties and promote intersystem crossing, which could be advantageous in the design of new phosphorescent materials. The integration of 8-Bromo-4-hydroxyquinoline-3-carbonitrile into nanomaterials, such as quantum dots or nanoparticles, could lead to the development of novel diagnostic tools, imaging agents, and targeted drug delivery systems.

| Potential Application | Rationale based on Quinoline Scaffold | Key Investigative Techniques |

| Organic Light-Emitting Diodes (OLEDs) | 8-hydroxyquinoline is a classic electron transport and emissive material. scispace.com | Device fabrication and characterization, photoluminescence spectroscopy |

| Fluorescent Chemosensors | The 8-hydroxyquinoline core can selectively bind to metal ions, leading to changes in fluorescence. scispace.com | Fluorescence titration experiments, selectivity and sensitivity studies |

| Nanoparticle Functionalization | The quinoline moiety can be used to functionalize the surface of nanoparticles for targeted delivery or imaging. | Synthesis and characterization of functionalized nanoparticles, in vitro and in vivo imaging |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of 8-Bromo-4-hydroxyquinoline-3-carbonitrile will be best realized through a collaborative, interdisciplinary research approach. The synthesis of novel derivatives by medicinal chemists should be closely integrated with biological evaluation by pharmacologists and toxicologists. Similarly, the exploration of its material properties will require the expertise of materials scientists and physicists. This synergistic approach will foster innovation and accelerate the translation of fundamental discoveries into practical applications, whether in medicine, electronics, or nanotechnology. The journey from a promising molecular scaffold to a clinically or technologically valuable product is a complex one that necessitates a multifaceted and collaborative research effort.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Bromo-4-hydroxyquinoline-3-carbonitrile, considering regioselective bromination and cyano group introduction?

- Methodology : Start with a quinoline precursor (e.g., 4-hydroxyquinoline-3-carbonitrile). Bromination at position 8 can be achieved using electrophilic brominating agents (e.g., N-bromosuccinimide) under controlled temperature (40–60°C) in a polar aprotic solvent like DMF. Regioselectivity is ensured by directing groups (e.g., hydroxy at position 4). Verify purity via HPLC (>95% purity, as in ) and characterize intermediates using H NMR to confirm bromine placement .

Q. How can HPLC be optimized for purifying 8-Bromo-4-hydroxyquinoline-3-carbonitrile?

- Methodology : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) adjusted to pH 3 with trifluoroacetic acid. Monitor retention times (15–20 min) and validate purity using UV detection at 254 nm. Adjust gradient elution to resolve brominated byproducts, referencing protocols for structurally similar brominated quinolines (e.g., ) .

Q. What spectroscopic techniques are most effective for characterizing the hydroxy and cyano groups in this compound?

- Methodology :

- Hydroxy group : Use FT-IR to detect O–H stretching (broad peak ~3200–3600 cm) and H NMR (δ 10–12 ppm, exchangeable proton).

- Cyano group : Confirm via C NMR (δ ~110–120 ppm) and IR (sharp peak ~2200–2250 cm). Cross-validate with X-ray crystallography (as in ) to resolve ambiguities caused by bromine’s magnetic anisotropy .

Advanced Research Questions

Q. How can crystallographic disorder in 8-Bromo-4-hydroxyquinoline-3-carbonitrile be resolved during X-ray diffraction analysis?

- Methodology : Collect high-resolution data at low temperatures (e.g., 100 K) to minimize thermal motion. Refine the structure using SHELXL with partial occupancy models for disordered atoms (e.g., bromine or hydroxy groups). Apply restraints to bond lengths and angles, referencing disorder handling in octahydroquinoline derivatives ( ). Report R-factor thresholds (<0.1) and data-to-parameter ratios (>15:1) .

Q. How do researchers address discrepancies in reported biological activities (e.g., anti-inflammatory properties) across different in vitro models?

- Methodology :

Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.

Dose-response curves : Test concentrations from 1–100 μM, referencing cardiotonic studies on analogous quinoline derivatives ( ).

Control for solubility : Use DMSO stocks (<0.1% v/v) to avoid solvent interference.

Validate mechanisms : Perform Western blotting for NF-κB or COX-2 pathways. Address contradictions by comparing IC values under standardized conditions .

Q. What strategies mitigate side reactions during cross-coupling reactions involving the bromine substituent?

- Methodology :

- Catalyst selection : Use Pd(PPh) or SPhos ligands for Suzuki-Miyaura couplings with arylboronic acids (e.g., ).

- Temperature control : Maintain reactions at 80–100°C in THF/water (3:1) to prevent debromination.

- Protect reactive sites : Temporarily silylate the hydroxy group (e.g., TBSCl) to avoid unwanted nucleophilic substitution. Monitor reaction progress via TLC (hexane/EtOAc 4:1) .

Safety & Handling Considerations

Q. What are the best practices for storing 8-Bromo-4-hydroxyquinoline-3-carbonitrile to preserve its stability?

- Methodology : Store in amber vials at 0–6°C under inert atmosphere (Ar/N), as recommended for brominated organics (). Conduct periodic stability tests via HPLC to detect degradation (e.g., hydrolysis of the cyano group). Use desiccants to prevent moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.